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molecular formula C8H8ClN B044245 4-Chloroisoindoline CAS No. 123594-04-7

4-Chloroisoindoline

Cat. No. B044245
M. Wt: 153.61 g/mol
InChI Key: XYHJVLXLZOTUKL-UHFFFAOYSA-N
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Patent
US05026856

Procedure details

1H-NMR (CDCl3) δ: 7.33 and 7.76 (each 2H, ABq, J=10Hz, tosyl group ARM-H), 7.08-7.25 (3H, m, isoindoline ARM-H), 4.58 (4H, s, 2 x --CH2N--), 2.40 (3H, s, CH3) (3) The procedure of Reference Example 6-(3) was followed using 12.32 g of 2-(p-toluenesulfonyl)-4-chloroisoindoline, 10 g of phenol, 150 ml of 48% hydrobromic acid, and 20 ml of propionic acid. Through purification of the crude product by vacuum distillation 3.1 g of 4-chloroisoindoline was produced.
[Compound]
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(p-toluenesulfonyl)-4-chloroisoindoline
Quantity
12.32 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C1(C)C=CC(S([N:10]2[CH2:18][C:17]3[C:12](=[CH:13][CH:14]=[CH:15][C:16]=3[Cl:19])[CH2:11]2)(=O)=O)=CC=1.C1(O)C=CC=CC=1.Br>C(O)(=O)CC>[Cl:19][C:16]1[CH:15]=[CH:14][CH:13]=[C:12]2[C:17]=1[CH2:18][NH:10][CH2:11]2

Inputs

Step One
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
2-(p-toluenesulfonyl)-4-chloroisoindoline
Quantity
12.32 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)N1CC2=CC=CC(=C2C1)Cl)C
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Four
Name
Quantity
150 mL
Type
reactant
Smiles
Br
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
C(CC)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Through purification of the crude product
DISTILLATION
Type
DISTILLATION
Details
by vacuum distillation 3.1 g of 4-chloroisoindoline
CUSTOM
Type
CUSTOM
Details
was produced

Outcomes

Product
Name
Type
Smiles
ClC1=C2CNCC2=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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